O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate
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Overview
Description
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of tert-butyl and ethyl ester groups, along with a hydroxyl group, makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the esterification of cis-4-hydroxypyrrolidine-1,3-dicarboxylic acid with tert-butyl and ethyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Industrial production methods may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols.
Scientific Research Applications
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar compounds to O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate include:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
cis-O1-tert-butyl O3-methyl cyclobutane-1,3-dicarboxylate: This compound features a cyclobutane ring and different ester groups. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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